molecular formula C5H6ClN5 B13450630 4-(azidomethyl)-3-chloro-1-methyl-1H-pyrazole

4-(azidomethyl)-3-chloro-1-methyl-1H-pyrazole

Cat. No.: B13450630
M. Wt: 171.59 g/mol
InChI Key: CLBCYWYXQZQWGH-UHFFFAOYSA-N
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Description

4-(azidomethyl)-3-chloro-1-methyl-1H-pyrazole is a chemical compound that belongs to the class of azido compounds. Azido compounds are known for their reactivity and are often used in various chemical reactions, including click chemistry. The presence of the azido group makes this compound particularly interesting for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azidomethyl)-3-chloro-1-methyl-1H-pyrazole typically involves the introduction of the azido group into a pyrazole ring. One common method is the reaction of 3-chloro-1-methyl-1H-pyrazole with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and safety of the process. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and ensuring high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(azidomethyl)-3-chloro-1-methyl-1H-pyrazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.

Common Reagents and Conditions

    Sodium Azide:

    Lithium Aluminum Hydride: Used for the reduction of the azido group to an amine.

    Copper Catalysts: Used in cycloaddition reactions to facilitate the formation of triazoles.

Major Products Formed

    Aminomethyl Derivatives: Formed by the reduction of the azido group.

    Triazole Derivatives: Formed by cycloaddition reactions with alkynes.

Scientific Research Applications

4-(azidomethyl)-3-chloro-1-methyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and click chemistry.

    Biology: Employed in the labeling and modification of biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(azidomethyl)-3-chloro-1-methyl-1H-pyrazole is primarily based on the reactivity of the azido group. The azido group can undergo various transformations, such as reduction to an amine or cycloaddition to form triazoles. These reactions are facilitated by the presence of suitable catalysts and reagents, which help to lower the activation energy and increase the reaction rate.

Comparison with Similar Compounds

Similar Compounds

    5-(azidomethyl)-1H-tetrazole: Another azido compound with similar reactivity.

    4-(azidomethyl)-1H-imidazole: Shares the azido group but has a different heterocyclic ring.

    3-(azidomethyl)-1H-pyrazole: Similar structure but lacks the chlorine substituent.

Uniqueness

4-(azidomethyl)-3-chloro-1-methyl-1H-pyrazole is unique due to the presence of both the azido and chloro groups, which provide distinct reactivity patterns. The combination of these functional groups allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

4-(azidomethyl)-3-chloro-1-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN5/c1-11-3-4(2-8-10-7)5(6)9-11/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBCYWYXQZQWGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)Cl)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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